molecular formula C26H23N7O3S B14947217 2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one

2-({[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-6,7-dimethoxy-3-phenylquinazolin-4(3H)-one

Katalognummer: B14947217
Molekulargewicht: 513.6 g/mol
InChI-Schlüssel: KLGMEIOPYCRLPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE is a complex organic compound with a unique structure that combines a triazine ring, a quinazolinone core, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the triazine and quinazolinone intermediates. One common route involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of sodium carbonate to form a monosubstituted triazine derivative . This intermediate is then further reacted with aniline and other reagents to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aniline or other nucleophiles in the presence of a base like sodium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various aromatic or aliphatic groups.

Wissenschaftliche Forschungsanwendungen

2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(4-AMINO-6-ANILINO-1,3,5-TRIAZIN-2-YL)METHYL]SULFANYL}-6,7-DIMETHOXY-3-PHENYL-4(3H)-QUINAZOLINONE stands out due to its unique combination of a triazine ring and a quinazolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C26H23N7O3S

Molekulargewicht

513.6 g/mol

IUPAC-Name

2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylsulfanyl]-6,7-dimethoxy-3-phenylquinazolin-4-one

InChI

InChI=1S/C26H23N7O3S/c1-35-20-13-18-19(14-21(20)36-2)29-26(33(23(18)34)17-11-7-4-8-12-17)37-15-22-30-24(27)32-25(31-22)28-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H3,27,28,30,31,32)

InChI-Schlüssel

KLGMEIOPYCRLPG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NC(=N3)NC4=CC=CC=C4)N)C5=CC=CC=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.